molecular formula C16H20N4O B7503012 (4-Imidazol-1-ylphenyl)-(4-methyl-1,4-diazepan-1-yl)methanone

(4-Imidazol-1-ylphenyl)-(4-methyl-1,4-diazepan-1-yl)methanone

Cat. No.: B7503012
M. Wt: 284.36 g/mol
InChI Key: ZGWRJDHQWROGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Imidazol-1-ylphenyl)-(4-methyl-1,4-diazepan-1-yl)methanone, also known as Ro 15-4513, is a compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a selective antagonist of the GABA(A) receptor, which is a neurotransmitter receptor found in the central nervous system. The GABA(A) receptor is involved in the regulation of anxiety, sleep, and other neurological processes, making Ro 15-4513 a valuable tool for studying these processes.

Mechanism of Action

(4-Imidazol-1-ylphenyl)-(4-methyl-1,4-diazepan-1-yl)methanone 15-4513 acts as a selective antagonist of the GABA(A) receptor. This means that it binds to the receptor and prevents the binding of GABA, which is the natural ligand of the receptor. By blocking the action of GABA, this compound 15-4513 can alter the activity of the GABA(A) receptor and affect neurological processes.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have a number of biochemical and physiological effects. It has been found to increase anxiety in animal models, which is consistent with its role as a GABA(A) receptor antagonist. This compound 15-4513 has also been shown to alter sleep patterns and to affect the activity of the central nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4-Imidazol-1-ylphenyl)-(4-methyl-1,4-diazepan-1-yl)methanone 15-4513 is its selectivity for the GABA(A) receptor. This makes it a valuable tool for studying the effects of GABA(A) receptor antagonists on neurological processes. However, one of the limitations of this compound 15-4513 is its potential for off-target effects. Like many compounds, this compound 15-4513 may interact with other receptors or proteins in the body, which can complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research involving (4-Imidazol-1-ylphenyl)-(4-methyl-1,4-diazepan-1-yl)methanone 15-4513. One area of interest is the role of the GABA(A) receptor in alcohol addiction. This compound 15-4513 has been shown to affect the activity of the GABA(A) receptor in response to alcohol, and further research could shed light on the underlying mechanisms of alcohol addiction. Another potential future direction is the development of more selective GABA(A) receptor antagonists that can be used to study specific subtypes of the receptor. Finally, this compound 15-4513 could be used in combination with other compounds to investigate the effects of multiple neurotransmitter systems on neurological processes.

Synthesis Methods

The synthesis of (4-Imidazol-1-ylphenyl)-(4-methyl-1,4-diazepan-1-yl)methanone 15-4513 is a complex process that involves multiple steps. The initial step involves the reaction of 4,5-dihydro-1H-imidazole with 4-(2-chloroethyl)-1,4-diazepan-1-yl-methanone in the presence of a base. This reaction results in the formation of the intermediate compound, which is then treated with 4-methylbenzoyl chloride to yield this compound 15-4513.

Scientific Research Applications

(4-Imidazol-1-ylphenyl)-(4-methyl-1,4-diazepan-1-yl)methanone 15-4513 has been extensively used in scientific research to study the GABA(A) receptor and its role in neurological processes. This compound has been used to investigate the effects of GABA(A) receptor antagonists on anxiety, sleep, and other neurological functions. This compound 15-4513 has also been used to study the effects of alcohol on the GABA(A) receptor and its role in alcohol addiction.

Properties

IUPAC Name

(4-imidazol-1-ylphenyl)-(4-methyl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-18-8-2-9-19(12-11-18)16(21)14-3-5-15(6-4-14)20-10-7-17-13-20/h3-7,10,13H,2,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWRJDHQWROGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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